

Famitinib Malate in DMSO: A Guide to Solubility and Stability for Researchers

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Compound of Interest

Compound Name: *Famitinib malate*

Cat. No.: *B12681737*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility and stability of **famitinib malate** when prepared in dimethyl sulfoxide (DMSO). Included are key data, experimental protocols for characterization, and visual representations of relevant biological pathways and laboratory workflows.

Famitinib Malate: Overview and Mechanism of Action

Famitinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.^{[1][2][3]} Its malate salt form is commonly used in research and clinical development. The primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Key targets of famitinib include:

- c-Kit (Stem Cell Factor Receptor): Plays a role in the proliferation and survival of various cancer cells.
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors.

- PDGFR β (Platelet-Derived Growth Factor Receptor β): Involved in tumor cell proliferation and the recruitment of pericytes to support tumor vasculature.

By inhibiting these pathways, **famitinib malate** can effectively suppress tumor growth and is under investigation for various solid tumors.

Solubility of Famitinib in DMSO

Quantitative analysis indicates that the solubility of the free base form of famitinib in DMSO is 2.86 mg/mL.^[1] This value was determined under conditions of ultrasonication, warming, and heating to 60°C.^[1] It is important to note that the hygroscopic nature of DMSO can affect solubility, and the use of freshly opened DMSO is recommended for optimal dissolution.^[1]

Table 1: Quantitative Solubility Data for Famitinib in DMSO

Compound	Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Methodological Notes
Famitinib (Free Base)	DMSO	2.86	6.97	Determined with ultrasonication and heating to 60°C. ^[1]

Stability of Famitinib Malate in DMSO

Proper storage of **famitinib malate** solutions in DMSO is crucial to maintain their integrity for experimental use. Stability is dependent on storage temperature.

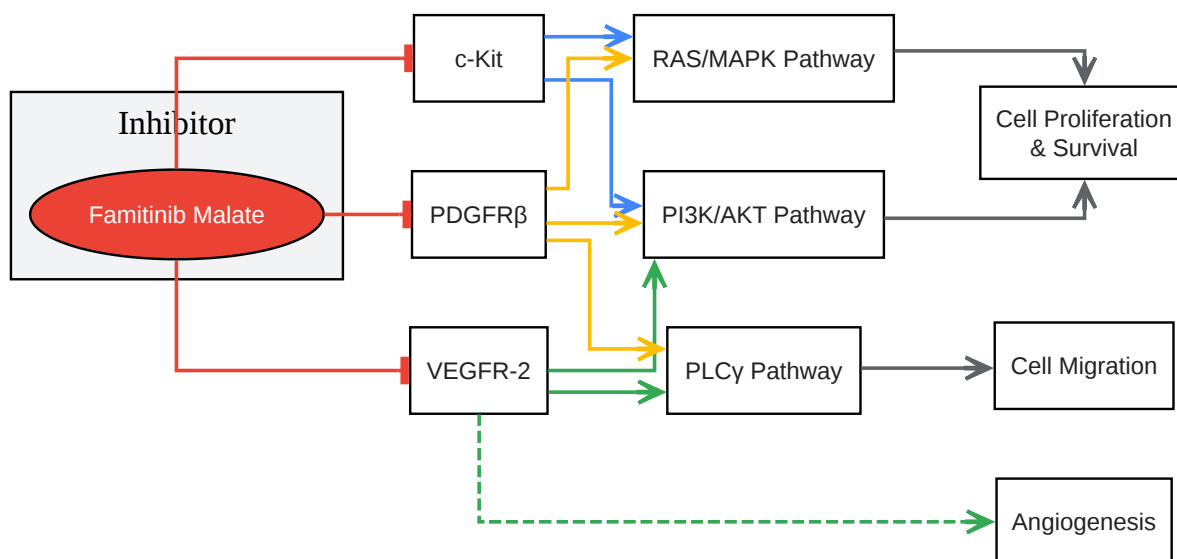
Table 2: Stability of **Famitinib Malate** in DMSO Solution

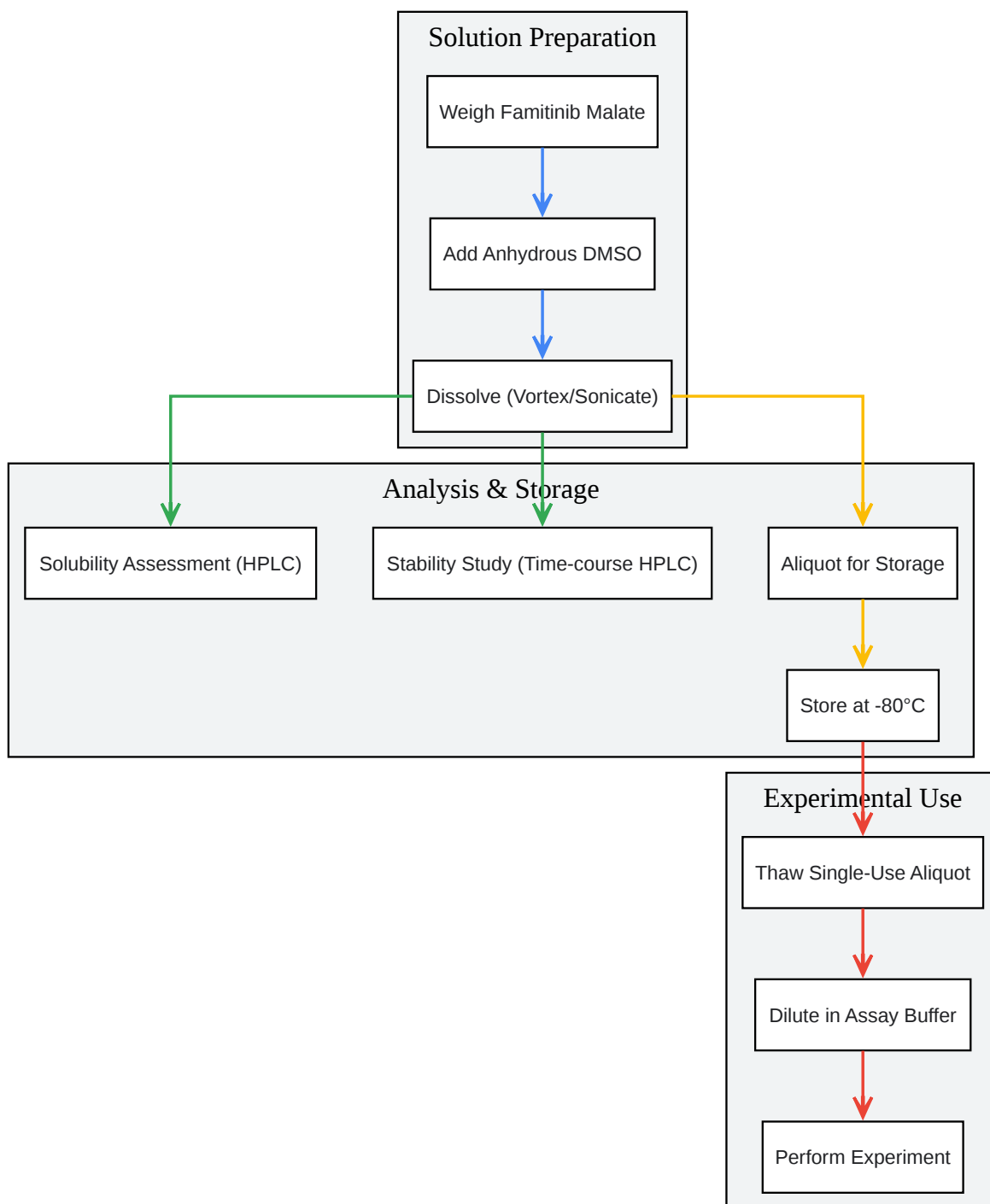
Storage Temperature	Duration of Stability	Source
4°C	2 weeks	^{[2][4][5]}
-80°C	6 months	^{[2][4][5]}

For routine laboratory use, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles.

Signaling Pathways of Famitinib Malate's Key Targets

Famitinib malate exerts its anti-cancer effects by blocking critical signaling cascades downstream of c-Kit, VEGFR-2, and PDGFR β . A simplified representation of these interconnected pathways is provided below.





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